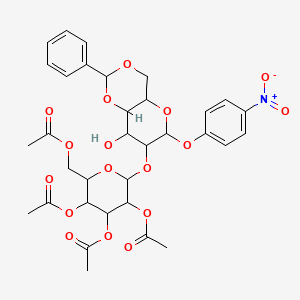
4-Nitrophenyl2-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-4,6-O-benzylidene-b-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrophenyl2-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-4,6-O-benzylidene-b-D-glucopyranoside is a complex carbohydrate derivative. This compound is primarily used in the study of carbohydrate chemistry and enzymatic reactions. It acts as a substrate for various glycosyltransferases and glycosidases, aiding in the investigation of their mechanisms and inhibition.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl2-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-4,6-O-benzylidene-b-D-glucopyranoside involves multiple steps. The starting material, 2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl bromide, reacts with 4-nitrophenol in the presence of a base to form the desired compound. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment .
化学反応の分析
Types of Reactions
4-Nitrophenyl2-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-4,6-O-benzylidene-b-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide for substitution reactions. The reactions typically occur under mild to moderate conditions, such as room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted glucopyranosides .
科学的研究の応用
4-Nitrophenyl2-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-4,6-O-benzylidene-b-D-glucopyranoside has several scientific research applications:
Chemistry: It is used as a substrate in the study of glycosyltransferases and glycosidases, aiding in the investigation of their mechanisms and inhibition.
Biology: The compound is used in enzymatic assays to study carbohydrate metabolism and enzyme kinetics.
Medicine: It is used in drug discovery and development, particularly in designing therapeutics for diseases correlated with aberrant glycosylation processes, such as cancer, diabetes, and genetic disorders.
Industry: The compound is used in the development of diagnostic tools and assays for various diseases.
作用機序
The mechanism of action of 4-Nitrophenyl2-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-4,6-O-benzylidene-b-D-glucopyranoside involves its interaction with glycosyltransferases and glycosidases. The compound acts as a substrate for these enzymes, allowing researchers to study their catalytic mechanisms and inhibition. The molecular targets include the active sites of these enzymes, where the compound binds and undergoes enzymatic reactions .
類似化合物との比較
Similar Compounds
4-Nitrophenyl 2,3-di-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-β-D-glucopyranoside: Similar in structure but with different acetylation patterns.
4-Nitrophenyl 2-O-(2,3,4,6-Tri-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside: Similar in structure but with mannopyranosyl instead of glucopyranosyl.
Uniqueness
4-Nitrophenyl2-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-4,6-O-benzylidene-b-D-glucopyranoside is unique due to its specific acetylation pattern and the presence of both nitrophenyl and benzylidene groups. These structural features make it a valuable tool in studying carbohydrate chemistry and enzymatic reactions .
特性
分子式 |
C33H37NO17 |
|---|---|
分子量 |
719.6 g/mol |
IUPAC名 |
[3,4,5-triacetyloxy-6-[[8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]oxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C33H37NO17/c1-16(35)42-14-24-27(44-17(2)36)29(45-18(3)37)30(46-19(4)38)33(49-24)51-28-25(39)26-23(15-43-31(50-26)20-8-6-5-7-9-20)48-32(28)47-22-12-10-21(11-13-22)34(40)41/h5-13,23-33,39H,14-15H2,1-4H3 |
InChIキー |
APYFCGBWFSVXEH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C3C(COC(O3)C4=CC=CC=C4)OC2OC5=CC=C(C=C5)[N+](=O)[O-])O)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane](/img/structure/B12324279.png)
![Palladium, [2,6-bis[(4S,5S)-1-benzoyl-4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl-kappaN3]phenyl-kappaC]bromo-, (SP-4-3)-](/img/structure/B12324294.png)
![5,11-Dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12324301.png)
![Adenosine, 2-chloro-N-[(3-iodophenyl)methyl]-, 2',3',5'-triacetate](/img/structure/B12324311.png)
![[3,7-Dimethyl-8-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12324324.png)

![[4-Acetyloxy-1,12-dihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9-methoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12324341.png)

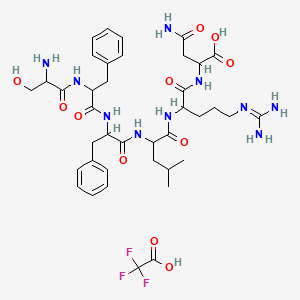
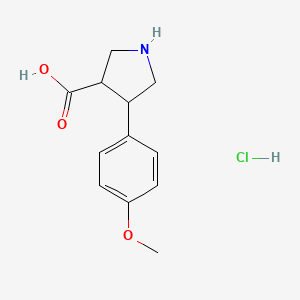
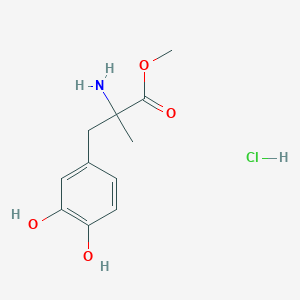
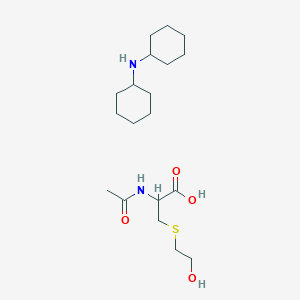
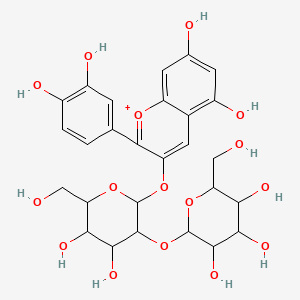
![4-[(2S)-2-Amino-2-carboxyethyl]-1-[(5S)-5-amino-5-carboxypentyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridinium Inner Salt](/img/structure/B12324379.png)
